molecular formula C6H7Cl3N2 B11889827 (3,5-Dichloropyridin-2-YL)methanamine hydrochloride

(3,5-Dichloropyridin-2-YL)methanamine hydrochloride

Cat. No.: B11889827
M. Wt: 213.5 g/mol
InChI Key: SRQRIZJOXTUODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dichloropyridin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C6H6Cl2N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichloropyridin-2-YL)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 3,5-dichloropyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dichloropyridin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

(3,5-Dichloropyridin-2-YL)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dichloropyridin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • (3-Chloropyridin-2-YL)methanamine
  • (3,5-Difluoropyridin-2-YL)methanamine hydrochloride
  • (5,6-Dichloropyridin-3-YL)methanamine hydrochloride

Comparison: (3,5-Dichloropyridin-2-YL)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C6H7Cl3N2

Molecular Weight

213.5 g/mol

IUPAC Name

(3,5-dichloropyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H

InChI Key

SRQRIZJOXTUODH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CN)Cl.Cl

Origin of Product

United States

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